![molecular formula C16H16N2O4S B6395186 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261951-85-2](/img/structure/B6395186.png)
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% (2-PNS) is an organic compound that is used in various scientific research applications. It is a derivative of nicotinic acid, which is an important component of the vitamin B family, and is used as a reagent in a wide range of lab experiments. 2-PNS is a versatile compound that has been used for synthesis of various compounds, as well as for studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as 2-amino-3-(pyrrolidinylsulfonyl)phenylacetic acid and 2-(3-pyrrolidinylsulfonyl)phenylacetic acid. It has also been used to study the biochemical and physiological effects of drugs, such as the effects of nicotine on the body. Additionally, it has been used to study the effects of various compounds on the nervous system, such as the effects of cannabinoids on the endocannabinoid system.
Wirkmechanismus
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is known to interact with the nicotinic acetylcholine receptor (nAChR), which is an important receptor in the nervous system. When 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to the nAChR, it causes a conformational change in the receptor, which leads to the activation of the receptor. This activation of the receptor can then lead to a variety of physiological effects, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have an effect on the release of dopamine, which is an important neurotransmitter involved in the reward system.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, which makes it safe to use in lab experiments. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to control the concentration of the compound in a solution, which can affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%. For example, further research could be done to better understand the biochemical and physiological effects of 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% on the body. Additionally, further research could be done to explore the potential therapeutic applications of 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential of 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% as a tool for studying the effects of drugs on the nervous system. Finally, further research could be done to explore the potential of 2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% as a reagent for the synthesis of other compounds.
Synthesemethoden
2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is synthesized through a sequence of chemical reactions. The first step involves the reaction of 3-aminopyrrolidine-1-sulfonic acid with 2-chloro-3-nitropyridine to produce 3-(pyrrolidinylsulfonyl)phenyl-2-nitropyridine. This intermediate is then reacted with sodium methoxide in methanol to produce 2-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)14-7-4-8-17-15(14)12-5-3-6-13(11-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKDEFMBIGWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688461 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-85-2 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


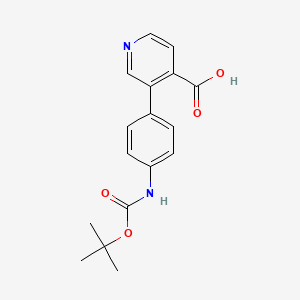
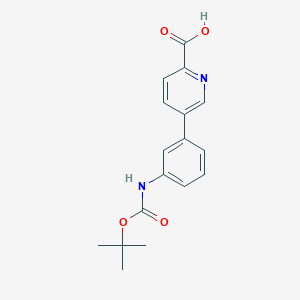
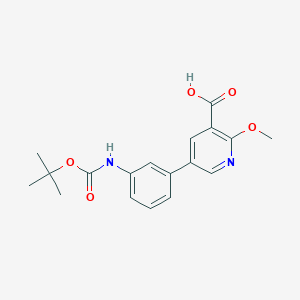


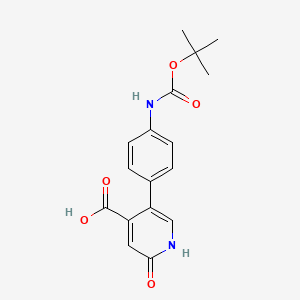
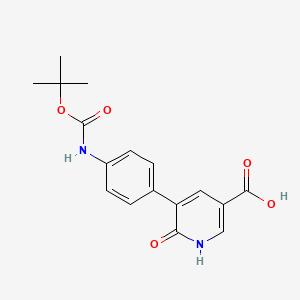
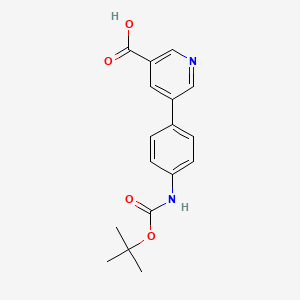
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
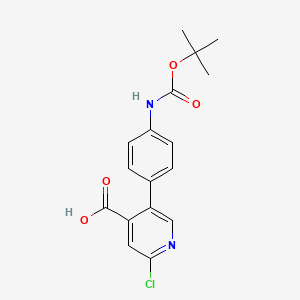
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)
